molecular formula C3H9NO3S B6221440 (2R)-1-hydroxypropane-2-sulfonamide CAS No. 2490187-98-7

(2R)-1-hydroxypropane-2-sulfonamide

Cat. No.: B6221440
CAS No.: 2490187-98-7
M. Wt: 139.2
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Description

(2R)-1-hydroxypropane-2-sulfonamide: is an organic compound with a chiral center, making it an enantiomer

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-1-hydroxypropane-2-sulfonamide typically involves the reaction of propane-2-sulfonyl chloride with a suitable hydroxylamine derivative under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the stereochemistry of the product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-1-hydroxypropane-2-sulfonamide can undergo oxidation reactions to form sulfonic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry: (2R)-1-hydroxypropane-2-sulfonamide is used as a chiral building block in the synthesis of more complex molecules. Its enantiomeric purity is crucial for the development of enantioselective catalysts and ligands.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.

Medicine: The compound’s sulfonamide group is a common motif in pharmaceuticals, known for its antibacterial properties. Research is ongoing to explore its efficacy in treating various bacterial infections.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism by which (2R)-1-hydroxypropane-2-sulfonamide exerts its effects involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can form hydrogen bonds with the active site of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the desired biological effect.

Comparison with Similar Compounds

    (2S)-1-hydroxypropane-2-sulfonamide: The enantiomer of (2R)-1-hydroxypropane-2-sulfonamide, with similar chemical properties but different biological activities.

    Propane-2-sulfonamide: Lacks the hydroxyl group, resulting in different reactivity and applications.

    1-hydroxypropane-2-sulfonic acid: The oxidized form of the compound, with distinct chemical behavior.

Uniqueness: The uniqueness of this compound lies in its chiral center, which imparts specific stereochemical properties. This makes it valuable in applications requiring enantiomeric purity, such as asymmetric synthesis and chiral drug development.

Properties

CAS No.

2490187-98-7

Molecular Formula

C3H9NO3S

Molecular Weight

139.2

Purity

95

Origin of Product

United States

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